molecular formula C7H6N4O2 B103573 3-Hydroxy-7-methylpteridin-4-one CAS No. 18106-60-0

3-Hydroxy-7-methylpteridin-4-one

Cat. No. B103573
CAS RN: 18106-60-0
M. Wt: 178.15 g/mol
InChI Key: JROMCAKSRZKLRD-UHFFFAOYSA-N
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Description

3-Hydroxy-7-methylpteridin-4-one, also known as pterin-6-aldehyde or 6-pterin-aldehyde, is a naturally occurring compound that belongs to the pteridine family. It is a yellow-orange pigment that is found in a variety of organisms, including plants, bacteria, and animals. This compound has gained significant attention in the scientific community due to its potential applications in various fields, such as biochemistry, medicine, and agriculture.

Mechanism Of Action

The mechanism of action of 3-Hydroxy-7-methylpteridin-4-one is not fully understood. However, it is believed that the compound exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Studies have shown that 3-Hydroxy-7-methylpteridin-4-one has several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been shown to decrease the levels of lipid peroxidation, which is a marker of oxidative stress. In addition, 3-Hydroxy-7-methylpteridin-4-one has been shown to have a protective effect on various organs, such as the liver and the kidney.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Hydroxy-7-methylpteridin-4-one in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it a valuable tool for studying the role of oxidative stress and inflammation in various diseases. However, one of the limitations of using this compound is its instability in aqueous solutions. This can make it difficult to use in experiments that require long-term exposure to the compound.

Future Directions

There are several future directions for the study of 3-Hydroxy-7-methylpteridin-4-one. One of the areas of interest is the potential use of this compound in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another area of interest is the development of novel synthesis methods that can improve the yield and purity of the compound. Furthermore, the study of the mechanism of action of this compound can provide valuable insights into the role of oxidative stress and inflammation in various diseases.

Synthesis Methods

The synthesis of 3-Hydroxy-7-methylpteridin-4-one can be achieved through several methods. One of the most common methods involves the oxidation of 6-methylpterin-4-one using potassium permanganate. Another method involves the reduction of 6-formylpterin using sodium borohydride. Both of these methods have been extensively studied and optimized to yield high purity and high yield of the compound.

Scientific Research Applications

3-Hydroxy-7-methylpteridin-4-one has been widely used in scientific research due to its unique properties. It has been found to be a potent antioxidant and has been shown to scavenge free radicals in vitro. This compound has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.

properties

CAS RN

18106-60-0

Product Name

3-Hydroxy-7-methylpteridin-4-one

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

3-hydroxy-7-methylpteridin-4-one

InChI

InChI=1S/C7H6N4O2/c1-4-2-8-5-6(10-4)9-3-11(13)7(5)12/h2-3,13H,1H3

InChI Key

JROMCAKSRZKLRD-UHFFFAOYSA-N

SMILES

CC1=CN=C2C(=N1)N=CN(C2=O)O

Canonical SMILES

CC1=CN=C2C(=N1)N=CN(C2=O)O

synonyms

3-Hydroxy-7-methylpteridin-4(3H)-one

Origin of Product

United States

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